2-Methyl-8-((trimethylsilyl)oxy)quinoline
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Overview
Description
2-Methyl-8-((trimethylsilyl)oxy)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methyl group at the second position and a trimethylsilyloxy group at the eighth position of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-((trimethylsilyl)oxy)quinoline typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes where the quinoline derivative is treated with trimethylsilyl chloride under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-((trimethylsilyl)oxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
2-Methyl-8-((trimethylsilyl)oxy)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-8-((trimethylsilyl)oxy)quinoline involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The trimethylsilyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the trimethylsilyloxy group, resulting in different chemical properties and reactivity.
8-Hydroxyquinoline: Contains a hydroxyl group instead of the trimethylsilyloxy group, affecting its solubility and biological activity.
2,8-Dimethylquinoline: Has two methyl groups, leading to variations in steric and electronic effects.
Uniqueness
2-Methyl-8-((trimethylsilyl)oxy)quinoline is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H17NOSi |
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Molecular Weight |
231.36 g/mol |
IUPAC Name |
trimethyl-(2-methylquinolin-8-yl)oxysilane |
InChI |
InChI=1S/C13H17NOSi/c1-10-8-9-11-6-5-7-12(13(11)14-10)15-16(2,3)4/h5-9H,1-4H3 |
InChI Key |
IGYGHSINJLASEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O[Si](C)(C)C)C=C1 |
Origin of Product |
United States |
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